![molecular formula C21H23FN4O2 B2816904 N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1421441-77-1](/img/structure/B2816904.png)
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
This compound is a pyrazole derivative, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The presence of the dimethylamino group, hydroxyethyl group, and fluorophenyl group suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone or a beta-keto ester with hydrazine. The dimethylamino group, hydroxyethyl group, and fluorophenyl group would likely be introduced through substitution reactions .Molecular Structure Analysis
The molecular formula of this compound is C16H17FN2O, indicating that it contains 16 carbon atoms, 17 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 1 oxygen atom . The presence of the pyrazole ring, along with the dimethylamino, hydroxyethyl, and fluorophenyl groups, would contribute to the overall shape and electronic structure of the molecule.Chemical Reactions Analysis
As a pyrazole derivative, this compound could participate in various chemical reactions. The presence of the dimethylamino group could make it a potential nucleophile, while the fluorophenyl group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the dimethylamino group could make it basic, while the fluorophenyl group could contribute to its lipophilicity .Scientific Research Applications
Synthesis and Structural Characterization
A key area of scientific research involving compounds structurally related to N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide focuses on their synthesis and structural elucidation. For example, the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves condensation reactions and offers insights into the molecular structure through crystallography, indicating potential for inhibition of cancer cell proliferation (Ju Liu et al., 2016). Such methodologies could be applicable for synthesizing and analyzing the structural characteristics of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide.
Biological Activity
Research on compounds with similar structures has demonstrated a range of biological activities, including anticancer and antipsychotic effects. The evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols reveals potential antipsychotic properties without dopamine receptor interaction, suggesting a novel pathway for antipsychotic drug development (L D Wise et al., 1987). Such findings underscore the potential therapeutic applications of related compounds, including N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, in areas beyond traditional cancer treatment, such as mental health.
Chemical and Pharmacological Exploration
The identification and characterization of novel research chemicals, such as N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, illustrate the ongoing exploration of new pharmacological agents. Studies focusing on synthetic routes, structural differentiation, and bioisosteric replacements offer a foundation for the development of new therapeutic compounds with improved efficacy and reduced side effects (Gavin McLaughlin et al., 2016).
Future Directions
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O2/c1-25(2)17-10-6-15(7-11-17)20(27)13-23-21(28)19-12-18(24-26(19)3)14-4-8-16(22)9-5-14/h4-12,20,27H,13H2,1-3H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYZXFFDXDYIHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=C(C=C3)N(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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